molecular formula C8H10O3 B097434 (2-Methyl-2-propenyl)succinic Anhydride CAS No. 18908-20-8

(2-Methyl-2-propenyl)succinic Anhydride

Cat. No. B097434
Key on ui cas rn: 18908-20-8
M. Wt: 154.16 g/mol
InChI Key: ANPMHDUGFOMMJJ-UHFFFAOYSA-N
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Patent
US05892112

Procedure details

reacting maleic anhydride with 2-methylpropene to yield β-methallylsuccinic anhydride;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]([CH3:11])=[CH2:10]>>[CH2:10]([CH:3]1[C:4](=[O:5])[O:6][C:1](=[O:7])[CH2:2]1)[C:9](=[CH2:8])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)=C)C1CC(=O)OC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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